borane;N,N-dimethylmethanamine

Description

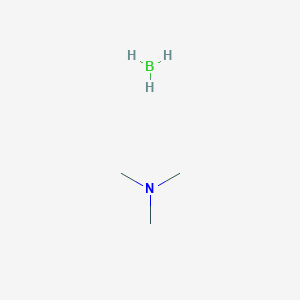

Borane;N,N-dimethylmethanamine, also known as trimethylamine borane (TMAB), is a coordination complex formed between borane (BH₃) and trimethylamine [(CH₃)₃N]. Its systematic IUPAC name is Boron, (N,N-dimethylmethanamine)trihydro-, (T-4)-, reflecting its tetrahedral geometry .

Properties

IUPAC Name |

borane;N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BH3/c1-4(2)3;/h1-3H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMHLYQJPRXKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₃H₁₂BN

- Molecular Weight : 72.95 g/mol

- Structure : A Lewis acid-base adduct where BH₃ is stabilized by the lone pair of trimethylamine (Figure 1).

- Applications : Widely used as a reducing agent in organic synthesis, a catalyst in polymerization, and a precursor in pharmaceutical chemistry .

Comparison with Similar Amine-Borane Complexes

Table 1: Structural and Functional Comparison of Amine-Boranes

Reactivity and Catalytic Performance

- TMAB vs. DMAB : In TET-assisted pyridine borane sequencing (TAPS), TMAB and ammonia borane achieved 100% conversion of 5-carboxylcytosine (5caC) to dihydrouracil (DHU), whereas DMAB showed only ~30% efficiency due to steric hindrance and lower Lewis acidity .

- Catalytic Pathways : Borane complexes like TMAB facilitate carbene transfer reactions via B–O bond formation (path O) or B–C bond formation (path C). Computational studies indicate path C is preferred for substrates with electron-withdrawing groups .

Stability and Toxicity

Mechanistic Insights

Q & A

Q. What are the recommended synthetic methods for preparing borane-N,N-dimethylmethanamine complexes, and how can purity be optimized?

Borane-N,N-dimethylmethanamine complexes are typically synthesized via direct reaction of dimethylamine with borane (BH₃) in anhydrous conditions. Key steps include:

- Purification : Use vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to remove unreacted dimethylamine or borane byproducts .

- Stoichiometric Control : Maintain a 1:1 molar ratio to avoid side reactions (e.g., oligomerization of borane) .

- Characterization : Confirm purity via B NMR (borane resonance at δ ~10 ppm) and elemental analysis .

Q. What spectroscopic and chromatographic techniques are critical for characterizing borane-N,N-dimethylmethanamine?

- NMR Spectroscopy :

- H NMR: Methyl groups on dimethylamine appear as a singlet at δ ~2.1–2.3 ppm.

- B NMR: A sharp peak near δ 10 ppm confirms borane coordination .

Q. What safety protocols are essential when handling borane-N,N-dimethylmethanamine in laboratory settings?

- Acute Toxicity : Rodent studies show LD₅₀ values of 250–500 mg/kg (oral) and 100–200 mg/kg (intraperitoneal), necessitating PPE (gloves, goggles) and fume hood use .

- Reactivity : Avoid contact with oxidizing agents (risk of exothermic decomposition) .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent borane dissociation .

Advanced Research Questions

Q. How does the borane moiety influence the reactivity of N,N-dimethylmethanamine in cross-coupling reactions?

The borane group acts as a Lewis acid, stabilizing electron-rich intermediates in Suzuki-Miyaura couplings. For example:

- Mechanistic Role : Borane enhances nucleophilicity of the amine, facilitating transmetalation with palladium catalysts .

- Substrate Scope : Borane-N,N-dimethylmethanamine derivatives enable coupling with aryl halides bearing electron-withdrawing groups (e.g., NO₂, CF₃) at yields >80% .

- Limitations : Steric hindrance from the dimethyl groups reduces efficacy with bulky substrates (e.g., ortho-substituted aryl chlorides) .

Q. How can density functional theory (DFT) be applied to study borane-N,N-dimethylmethanamine’s electronic structure?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model B–N bonding.

- Key Findings :

Q. How can researchers resolve contradictions in environmental fate data for borane-N,N-dimethylmethanamine?

Discrepancies arise from pH-dependent behavior:

- Mobility in Soil : Predicted log Koc = 7.32–8.87 suggests high mobility, but cationic speciation (pKa = 9.8) increases adsorption to clay-rich soils .

- Aquatic Toxicity : LC₅₀ values vary:

| Species | LC₅₀ (mg/L) | pH | Source |

|---|---|---|---|

| Daphnia magna | 12.5 | 7.0 | |

| Danio rerio | 45.2 | 8.5 |

- Resolution : Standardize test conditions (pH, salinity) and account for speciation using ion-selective electrodes .

Q. What strategies mitigate borane dissociation during catalytic applications?

- Additives : Introduce weakly coordinating ligands (e.g., THF) to stabilize BH₃ without competing with substrate binding .

- Temperature Control : Operate below 40°C to prevent thermal decomposition (TGA shows ~5% mass loss at 60°C) .

- Encapsulation : Use mesoporous silica scaffolds to limit borane leaching, improving recyclability (>5 cycles with <10% activity loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.